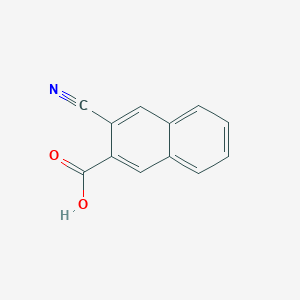
3-Cyanonaphthalene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyanonaphthalene-2-carboxylic acid is an organic compound with the molecular formula C12H7NO2 It is a derivative of naphthalene, characterized by the presence of both a cyano group (-CN) and a carboxylic acid group (-COOH) attached to the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Cyanonaphthalene-2-carboxylic acid can be synthesized through several methods. One common approach involves the nitration of naphthalene to form 2-nitronaphthalene, followed by a Sandmeyer reaction to introduce the cyano group. The resulting 2-cyanonaphthalene is then oxidized to form this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and oxidation processes. These methods are optimized for high yield and purity, often utilizing catalysts and controlled reaction conditions to ensure efficient conversion .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Cyanonaphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form naphthalene-2,3-dicarboxylic acid.
Reduction: Reduction of the cyano group can yield 3-aminonaphthalene-2-carboxylic acid.
Substitution: The carboxylic acid group can participate in esterification reactions to form esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Alcohols in the presence of sulfuric acid (H2SO4).
Major Products:
Oxidation: Naphthalene-2,3-dicarboxylic acid.
Reduction: 3-Aminonaphthalene-2-carboxylic acid.
Substitution: Various esters of this compound.
Applications De Recherche Scientifique
3-Cyanonaphthalene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism by which 3-cyanonaphthalene-2-carboxylic acid exerts its effects is primarily through its interactions with various molecular targets. The cyano group can participate in hydrogen bonding and other non-covalent interactions, while the carboxylic acid group can form covalent bonds with nucleophiles. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Naphthalene-2-carboxylic acid: Lacks the cyano group, making it less reactive in certain chemical reactions.
3-Aminonaphthalene-2-carboxylic acid: Contains an amino group instead of a cyano group, leading to different chemical and biological properties.
Naphthalene-2,3-dicarboxylic acid: Contains an additional carboxylic acid group, making it more acidic and reactive in esterification reactions.
Uniqueness: 3-Cyanonaphthalene-2-carboxylic acid is unique due to the presence of both a cyano and a carboxylic acid group on the naphthalene ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields of research .
Propriétés
Formule moléculaire |
C12H7NO2 |
|---|---|
Poids moléculaire |
197.19 g/mol |
Nom IUPAC |
3-cyanonaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C12H7NO2/c13-7-10-5-8-3-1-2-4-9(8)6-11(10)12(14)15/h1-6H,(H,14,15) |
Clé InChI |
JIUHBCPYJHPHNL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C(=CC2=C1)C#N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


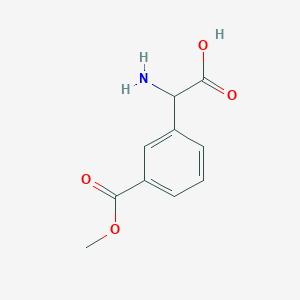
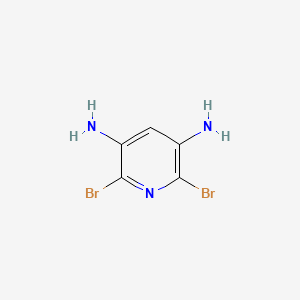
![2-iodo-N-(4-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)benzamide](/img/structure/B12444218.png)
![2-[2-Bromo-4-(trifluoromethyl)phenyl]ethanamine](/img/structure/B12444221.png)
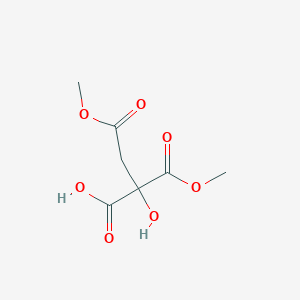

![4-{2-[(3-chloro-6-methoxy-1-benzothiophen-2-yl)carbonyl]hydrazinyl}-4-oxo-N-phenylbutanamide](/img/structure/B12444253.png)
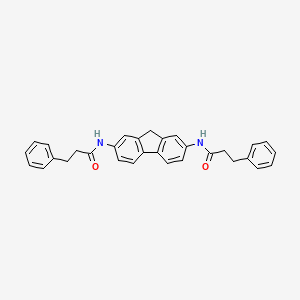
![Cyclohexanone, 2-[(2-bromophenyl)methyl]-](/img/structure/B12444269.png)
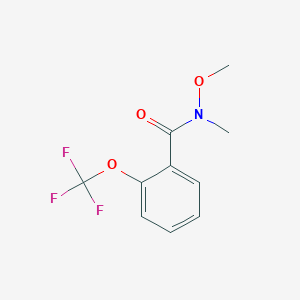
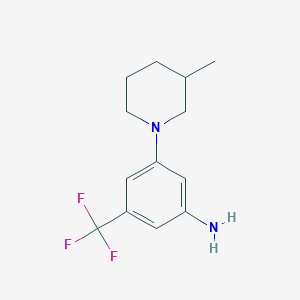
![3,4-dibromo-2-{(E)-[(2-hydroxy-3,5-dimethylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B12444295.png)
![[4-(2,3-Dimethylphenyl)piperazin-1-yl][1-(4-fluorobenzyl)piperidin-4-yl]methanone](/img/structure/B12444296.png)

